molecular formula C15H16N6OS B2466866 2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide CAS No. 2034557-83-8

2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B2466866
CAS No.: 2034557-83-8
M. Wt: 328.39
InChI Key: IPRMMYKKHWUWGV-UHFFFAOYSA-N
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Description

2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a thiophene ring, a triazolo-pyrazine moiety, and a pyrrolidine ring, making it a unique structure with potential biological activities.

Mechanism of Action

Target of Action

Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been found to inhibit c-met kinase , suggesting that this compound may also target this kinase.

Mode of Action

Similar compounds have been found to exhibit excellent anti-tumor activity and superior c-met kinase inhibition ability . This suggests that this compound may interact with its targets by inhibiting the activity of c-Met kinase, leading to anti-tumor effects.

Biochemical Pathways

Given that similar compounds inhibit c-met kinase , it can be inferred that this compound may affect pathways downstream of c-Met kinase, which are involved in cell growth, survival, and migration.

Result of Action

Similar compounds have been found to exhibit anti-tumor activity , suggesting that this compound may also have anti-tumor effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the triazolo-pyrazine core. The final step involves the coupling of the pyrrolidine ring with the acetamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the triazolo-pyrazine moiety may produce a partially reduced derivative .

Scientific Research Applications

2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]quinoxalin-8-yl}pyrrolidin-3-yl)acetamide
  • 2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]quinazolin-8-yl}pyrrolidin-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide exhibits unique properties due to the presence of the triazolo-pyrazine moiety. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-thiophen-3-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-13(7-11-2-6-23-9-11)18-12-1-4-20(8-12)14-15-19-17-10-21(15)5-3-16-14/h2-3,5-6,9-10,12H,1,4,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRMMYKKHWUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CSC=C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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